molecular formula C14H21ClN2O4 B4402221 4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride

4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride

Cat. No.: B4402221
M. Wt: 316.78 g/mol
InChI Key: BIZXHKSFALNGRQ-UHFFFAOYSA-N
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Description

4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 3-(5-methyl-2-nitrophenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride typically involves a multi-step process:

    Nitration: The starting material, 5-methyl-2-nitrophenol, is nitrated to introduce the nitro group.

    Etherification: The nitrated phenol is then reacted with 3-chloropropylmorpholine under basic conditions to form the ether linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration and etherification steps, as well as crystallization techniques for the purification of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 4-[3-(5-methyl-2-aminophenoxy)propyl]morpholine.

    Substitution: Various N-alkyl or N-acyl derivatives of the morpholine ring.

    Oxidation: 4-[3-(5-carboxy-2-nitrophenoxy)propyl]morpholine.

Scientific Research Applications

4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring can also interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-nitrophenoxy)propyl]morpholine hydrochloride: Lacks the methyl group on the phenyl ring.

    4-[3-(5-methylphenoxy)propyl]morpholine hydrochloride: Lacks the nitro group on the phenyl ring.

    4-[3-(5-methyl-2-nitrophenoxy)ethyl]morpholine hydrochloride: Has an ethyl linker instead of a propyl linker.

Uniqueness

4-[3-(5-Methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride is unique due to the presence of both the nitro and methyl groups on the phenyl ring, as well as the propyl linker. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c1-12-3-4-13(16(17)18)14(11-12)20-8-2-5-15-6-9-19-10-7-15;/h3-4,11H,2,5-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZXHKSFALNGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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